2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione
Description
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione is a fluorinated isoindole-1,3-dione derivative characterized by a trifluoromethyl (-CF₃) and hydroxyl (-OH) group on the propyl side chain. These features likely enhance polarity, hydrogen-bonding capacity, and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
114562-36-6 |
|---|---|
Molecular Formula |
C11H8F3NO3 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
2-(3,3,3-trifluoro-2-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)8(16)5-15-9(17)6-3-1-2-4-7(6)10(15)18/h1-4,8,16H,5H2 |
InChI Key |
ACLPLRFJSCXKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione typically involves the reaction of isoindoline-1,3-dione with a trifluoromethylated reagent under controlled conditions. One common method involves the use of trifluoromethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoro-2-hydroxypropyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
2-(3,3,3-Trifluoro-2-(4-methoxybenzyl)propyl)isoindoline-1,3-dione (2s)
- Substituents : CF₃, 4-methoxybenzyl, and hydroxyl groups.
- Synthesis : Likely involves catalytic hydrotrifluoromethylation of styrenes (inferred from ).
2-[(Arylamino)methyl]isoindole-1,3-diones ()
- Substituents: Variant aryl groups (e.g., 4-Cl, 2-F, 4-F, 2-NO₂).
- Synthesis : Condensation of hydroxymethylphthalimide with substituted anilines.
- Yields : 64–93%, with chloro and fluoro derivatives showing the highest yields .
Triazolidine-Thioxo Derivatives (13c, 14, 15; )
- Substituents : Triazolidine-thioxo or benzohydrazide moieties.
- Synthesis : Reflux with thiosemicarbazide or benzohydrazide in dioxane.
- Yields : 33–48%, with lower yields attributed to steric hindrance from bulky substituents .
Indol-3-yl Derivatives (215d, 215e; )
- Substituents : Indol-3-yl or 5-fluoro-indol-3-yl groups.
- Synthesis : Rhodium-catalyzed tandem hydroformylation/Fischer indolization.
- Yields : ~47%, influenced by electron-withdrawing fluorine substituents .
Physicochemical Properties
Melting Points
- Triazolidine-thioxo derivatives (13c, 14) : >300°C due to strong hydrogen bonding from NH and C=S groups .
- Indol-3-yl derivatives (215d, 215e): Not reported, but bulkier indole groups may reduce crystallinity.
- Target Compound : Expected lower melting point than 13c/14 due to reduced hydrogen bonding (single -OH vs. multiple NH groups).
Spectroscopic Data
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